An In-Depth Technical Guide to 4-Bromo-2-methylaniline (CAS: 583-75-5)
An In-Depth Technical Guide to 4-Bromo-2-methylaniline (CAS: 583-75-5)
Introduction
4-Bromo-2-methylaniline, also known by its synonyms 4-Bromo-o-toluidine and 2-Amino-5-bromotoluene, is an aromatic amine derivative with the CAS number 583-75-5.[1][2][3] This compound presents as a white to off-white or light yellow crystalline solid and serves as a crucial and versatile building block in organic synthesis.[1][4][] Its bifunctional nature, featuring both a reactive amine group and a bromine atom, makes it a valuable intermediate in the production of a wide array of complex molecules.[6][7] Consequently, 4-Bromo-2-methylaniline is widely utilized in the pharmaceutical, agrochemical, and material science industries for developing novel therapeutic agents, crop protection agents, dyes, and polymers.[1][6][8]
Physicochemical Properties
The fundamental physical and chemical properties of 4-Bromo-2-methylaniline are summarized below, providing essential data for its handling, storage, and application in experimental settings.
Table 1: General and Physicochemical Data for 4-Bromo-2-methylaniline
| Property | Value | References |
| CAS Number | 583-75-5 | [1][2][3][4][][6][7][9][10][11][12] |
| Molecular Formula | C₇H₈BrN | [1][2][4][][9][10][12] |
| Molecular Weight | 186.05 g/mol | [1][2][][9][10][12] |
| Appearance | White to light red/green powder or crystals | [1][4][9] |
| Melting Point | 57-61 °C | [9] |
| Boiling Point | 240 °C | [1][][11][12][13] |
| Density | ~1.498 g/cm³ | [] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Solubility | Sparingly soluble in water; Soluble in ethanol (B145695), acetone | [4] |
Table 2: Chemical Identifiers for 4-Bromo-2-methylaniline
| Identifier Type | Identifier | References |
| IUPAC Name | 4-bromo-2-methylaniline | [2][12] |
| Synonyms | 2-Amino-5-bromotoluene, 4-Bromo-o-toluidine | [2][3][6][12] |
| InChI Key | PCHYYOCUCGCSBU-UHFFFAOYSA-N | [2][][12] |
| SMILES | CC1=C(C=CC(=C1)Br)N | [2][] |
Synthesis and Purification
The synthesis of 4-Bromo-2-methylaniline is typically achieved through the controlled bromination of 2-methylaniline (o-toluidine).[7] A common industrial and laboratory-scale synthesis involves a three-step process to ensure high regioselectivity and purity, as outlined in patent literature.[14] This process involves protection of the amine, followed by bromination, and subsequent deprotection.
Experimental Protocols
Experimental Protocol 1: Synthesis via Hydrolysis of N-(4-bromo-2-methylphenyl)acetamide [14]
This protocol details the final deprotection step in the synthesis pathway.
-
Materials:
-
N-(4-bromo-2-methylphenyl)acetamide
-
Concentrated hydrochloric acid (HCl)
-
Dioxane (freshly distilled)
-
Ammonia (B1221849) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Beakers
-
Separatory funnel
-
Filtration apparatus
-
-
Procedure:
-
Charge a round-bottom flask with N-(4-bromo-2-methylphenyl)acetamide, 30-35 mL of concentrated HCl, and 45-55 mL of freshly distilled dioxane.
-
Heat the mixture to reflux and maintain for 1.5-2.5 hours.
-
After cooling, carefully neutralize the reaction mixture with ammonia solution until the pH reaches 8-10.
-
Filter any precipitate that forms. Transfer the filtrate to a separatory funnel.
-
Allow the layers to separate, then collect the organic phase.
-
Wash the organic phase twice with water.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Remove the drying agent by filtration and concentrate the solvent under reduced pressure to yield crude 4-Bromo-2-methylaniline.
-
Experimental Protocol 2: Purification by Steam Distillation and Recrystallization [11]
This protocol is suitable for purifying the crude product obtained from synthesis.
-
Materials:
-
Crude 4-Bromo-2-methylaniline
-
Ethanol (EtOH)
-
-
Equipment:
-
Steam distillation apparatus
-
Beakers
-
Crystallizing dish
-
Ice bath
-
Büchner funnel and flask
-
-
Procedure:
-
Set up the steam distillation apparatus and charge the flask with the crude 4-Bromo-2-methylaniline.
-
Perform steam distillation, collecting the distillate which contains the purified aniline.
-
Dissolve the distilled product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol and dry them under vacuum.
-
Chemical Reactivity and Applications
The synthetic utility of 4-Bromo-2-methylaniline stems from the distinct reactivity of its amine (-NH₂) and bromo (-Br) functional groups. The amine group can readily undergo reactions such as acylation and alkylation, while the bromine atom is an excellent leaving group for various cross-coupling reactions.[7]
-
Pharmaceutical Development : This compound is a cornerstone intermediate for synthesizing a range of active pharmaceutical ingredients (APIs).[4][6] Its structure is incorporated into molecules targeting advancements in oncology, infectious diseases, and cardiovascular health.[6]
-
Agrochemical Synthesis : It serves as a precursor for various agrochemicals, including herbicides and crop protection agents.[1][8]
-
Material Science : The reactivity of 4-Bromo-2-methylaniline is leveraged in the creation of dyes, polymers, and other specialized materials.[1][8]
-
Chemical Research : It is widely used as a starting material for synthesizing more complex substituted anilines and other organic compounds. For example, it is used in the preparation of 4-Bromo-2-methylphenol.[9][11]
Safety and Handling
Proper handling and storage of 4-Bromo-2-methylaniline are critical due to its potential hazards. Adherence to safety protocols is mandatory for all personnel.
Table 3: GHS Hazard and Precautionary Information
| Category | Information | References |
| Signal Word | Warning | |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/ eye protection/ face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Table 4: Handling and Storage Recommendations
| Parameter | Recommendation | References |
| Personal Protective Equipment (PPE) | Eyeshields, protective gloves, dust mask type N95 (US) or equivalent respirator. | [15] |
| Storage Conditions | Store in a cool, dark, and dry place. Keep container tightly sealed in a well-ventilated area. Recommended to store under an inert gas atmosphere. | [4][13] |
| Conditions to Avoid | Air and heat sensitive. |
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Bromo-2-methylaniline | C7H8BrN | CID 11423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 583-75-5 Cas No. | 4-Bromo-2-methylaniline | Apollo [store.apolloscientific.co.uk]
- 4. Page loading... [guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. echemi.com [echemi.com]
- 9. 4-Bromo-2-methylaniline, 97% 583-75-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 10. scbt.com [scbt.com]
- 11. 4-BROMO-2-METHYLANILINE | 583-75-5 [chemicalbook.com]
- 12. 4-Bromo-2-methylaniline, 98% | Fisher Scientific [fishersci.ca]
- 13. 583-75-5 CAS MSDS (4-BROMO-2-METHYLANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 15. echemi.com [echemi.com]
